molecular formula C5H6ClN3 B1347180 2-Chloro-6-hydrazinopyridine CAS No. 5193-03-3

2-Chloro-6-hydrazinopyridine

Cat. No.: B1347180
CAS No.: 5193-03-3
M. Wt: 143.57 g/mol
InChI Key: HFTSPKIAXHZROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-hydrazinopyridine (C5H6ClN3) is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, agricultural chemistry, material science, analytical chemistry, and organic synthesis .

Scientific Research Applications

Pharmaceutical Development
this compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting cancer and infectious diseases. Its unique structure allows for modifying biological activity, making it valuable in creating new drugs . For example, it is used in synthesizing novel hydrazones with quinoline, pyridine, benzothiazole, and imidazole moieties, which have shown anticancer activity .

Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to developing effective herbicides and pesticides, enhancing crop protection and yield .

Material Science
The compound is also used in producing specialty polymers and coatings, offering improved durability and resistance to environmental factors, thus expanding its applicability in material science .

Analytical Chemistry
this compound acts as a reagent in analytical methods, aiding in detecting and quantifying other chemical substances, which is crucial for quality control in laboratories .

Research in Organic Synthesis
This chemical is valuable in synthetic organic chemistry for constructing complex molecular frameworks, allowing researchers to explore new compounds with potential applications in diverse fields . Additionally, it can be used to synthesize 2-amino-6-chloropyridine, which is achieved through the reduction of 2-hydrazino-6-chloropyridine under various conditions .

Anticancer Research

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (6-Chloro-2-pyridyl)hydrazine
  • Molecular Formula : C₅H₆ClN₃
  • Molecular Weight : 143.57 g/mol
  • CAS Number : 5193-03-3
  • Purity : >98.00% (HPLC)

Physical Properties :

  • Solubility: Soluble in DMSO (recommended solvent for stock solutions) and ethanol. Requires heating to 37°C and sonication for optimal dissolution .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .

Structural and Functional Group Analysis

The table below compares 2-chloro-6-hydrazinopyridine with structurally related pyridine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Ring Type Key Properties/Applications References
This compound C₅H₆ClN₃ 143.57 Cl, -NHNH₂ Pyridine Research reagent, synthetic intermediate
2-Hydrazino-6-methylpyridine HCl C₆H₉N₃·HCl 175.62 CH₃, -NHNH₂, HCl Pyridine Higher lipophilicity; potential drug intermediate
6-Chloro-4-hydroxypyrimidine C₄H₃ClN₂O 130.53 Cl, -OH Pyrimidine Enhanced hydrogen bonding; solubility in polar solvents
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) C₆H₃NCl₄ 244.91 Cl, -CCl₃ Pyridine Agrochemical stabilizer; steric bulk limits reactivity
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ 144.56 Cl, -NHNH₂ Pyridazine Reactivity in heterocyclic synthesis (e.g., triazoles)
2-Chloro-6-fluoropyridine C₅H₃ClFN 131.54 Cl, F Pyridine Fluorinated analog; altered electronic properties

Biological Activity

2-Chloro-6-hydrazinopyridine (C₅H₆ClN₃) is a heterocyclic compound characterized by a pyridine ring with a chlorine atom and a hydrazine group. This unique structure contributes to its reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2-chloropyridine with hydrazine hydrate. The synthesis process typically yields a high purity product, which can be confirmed through techniques such as gas chromatography (GC), mass spectrometry (MS), and thin-layer chromatography (TLC) .

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects on biological systems:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially influencing their activity and cellular pathways.
  • Ligand Properties : Its ability to act as a ligand in coordination complexes suggests that it may play a role in metal ion interactions, which are crucial for many biological processes .
  • Toxicity : While it exhibits potential therapeutic applications, this compound is also noted for its acute toxicity and irritant properties, necessitating careful handling .

Anticancer Activity

A study evaluating the cytotoxic effects of various hydrazone derivatives indicated that compounds related to this compound displayed significant anticancer properties. In vitro tests showed that certain derivatives could inhibit cancer cell growth across multiple cell lines, highlighting their potential as anticancer agents .

Antimalarial Potential

Another area of research has focused on the antimalarial activity of hydrazinopyridine derivatives. In vitro assays demonstrated that some compounds exhibited inhibitory effects against chloroquine-resistant strains of Plasmodium falciparum, suggesting that structural modifications could enhance their efficacy against malaria .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds. The following table summarizes key aspects:

Compound NameStructural FeaturesUnique Aspects
2-Hydrazinopyridine Pyridine ring with a hydrazine groupLess toxic than this compound
3-Chloro-6-hydrazinopyridine Similar structure but different positionPotentially different biological activity
4-Chloro-3-hydrazinopyridine Another positional isomerMay exhibit distinct reactivity patterns

This comparison highlights the unique toxicity and reactivity profiles of this compound, particularly its specific chlorine substitution.

The precise mechanism by which this compound exerts its biological effects remains an area of active investigation. Preliminary studies suggest that its interactions with biomolecules may involve the formation of coordination complexes that alter enzyme function or cellular signaling pathways .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Chloro-6-hydrazinopyridine?

  • Answer : Key techniques include ¹H/¹³C NMR for structural elucidation of the pyridine ring and hydrazine substituents, FT-IR to confirm N-H and C-Cl bonds (stretching at ~3300 cm⁻¹ and 550–600 cm⁻¹, respectively), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (143.58 g/mol) and fragmentation patterns . For purity assessment, combine HPLC with UV detection (λ ~260 nm for pyridine derivatives).

Q. What safety protocols are critical when handling this compound?

  • Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C to prevent degradation. Waste disposal must follow biohazard regulations , with neutralization via slow addition to cold dilute NaOH (for hydrazine groups) before incineration .

Q. How is this compound synthesized, and what are common intermediates?

  • Answer : A validated route involves nucleophilic substitution of 2,6-dichloropyridine with hydrazine hydrate in ethanol under reflux (70°C, 12 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Key intermediates include 6-chloro-2-hydrazinopyridine hydrochloride , which requires purification via recrystallization (ethanol/water) to ≥98% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Answer : DFT methods (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. For example, the Cl atom at position 2 exhibits higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attacks by amines or thiols. Include exact exchange terms (e.g., hybrid functionals) to improve accuracy for transition-state energies .

Q. What experimental strategies resolve contradictions in reaction yields during derivative synthesis?

  • Answer : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for cross-couplings). Use DoE (Design of Experiments) to test variables like temperature (40–100°C) and stoichiometry (1:1 to 1:3 hydrazine:substrate). For inconsistent yields, analyze byproducts via GC-MS or X-ray crystallography to identify side reactions (e.g., hydrolysis of hydrazine groups) .

Q. What mechanistic insights explain the hydrazine group’s role in nucleophilic substitutions?

  • Answer : The hydrazine moiety acts as a directing group, stabilizing transition states via resonance. In acidic conditions, protonation enhances electrophilicity at the pyridine C-2 position, facilitating SNAr reactions. Kinetic studies (e.g., Eyring plots) reveal activation energies (~50 kJ/mol) for substitutions with aryl halides .

Q. How can antioxidant or antiglycation activity of this compound derivatives be evaluated?

  • Answer : Use DPPH/ABTS assays for antioxidant potential (IC₅₀ values <250 μM indicate strong activity). For antiglycation, incubate derivatives with BSA/glucose and measure AGEs (advanced glycation end-products) via fluorescence (λ_ex=370 nm, λ_em=440 nm). Validate results with molecular docking (AutoDock Vina) against target proteins like aldose reductase .

Q. Methodological Notes

  • Computational Studies : Combine DFT with molecular dynamics to simulate solvent effects .
  • Contradiction Analysis : Cross-reference HPLC purity data with ¹H NMR integration to detect unaccounted impurities .
  • Safety Compliance : Document all procedures per OSHA and REACH guidelines .

Properties

IUPAC Name

(6-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSPKIAXHZROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313076
Record name 2-Chloro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-03-3
Record name 5193-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydrazinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of 2,6-dichloropyridine were dissolved in 60 ml of methanol and mixed with 10 ml of 80% hydrazine hydrate. The solution was firstly stirred for 3 days at room temperature and then refluxed for 10 days. Rotation in took place, the residue was taken up with methanol, followed by rotation in again and finally recrystallization from methanol/water. 0.25 g of 2-hydrazino-6-chloropyridine was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2,6-dichloropyridine (25.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The solution was ice cooled, and the resulting crude crystals were collected by filtration. The crystals were washed with cold water and air dried. The crystals thus obtained were recrystallized from chloroform/hexane to give the title compound (15.8 g, 65% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
65%

Synthesis routes and methods III

Procedure details

The following were prepared analogously and analyzed by nmr spectroscopy: 2-bromo-6-hydrazinopyridine, m.p. 112°-114° C. (from 2,6-dibromopyridine); 2-fluoro-6-hydrazinopyridine, m.p. 74°-76° C. (from 2,6-difluoropyridine); 2-hydrazino-6-(trifluoromethyl)pyridine, m.p. 62°-64° C. (from 2-chloro-6-(trifluoromethyl)pyridine; 3-hydrazino-5-(trifluoromethyl)pyridine, pale yellow solid (from 3-fluoro-5-(trifluoromethyl)pyridine); 4-hydrazino-2,3,5,6-tetrachloropyridine, m.p. 180°-181° C. (from pentachloropyridine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-hydrazinopyridine
2-Chloro-6-hydrazinopyridine
2-Chloro-6-hydrazinopyridine
2-Chloro-6-hydrazinopyridine
2-Chloro-6-hydrazinopyridine
2-Chloro-6-hydrazinopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.